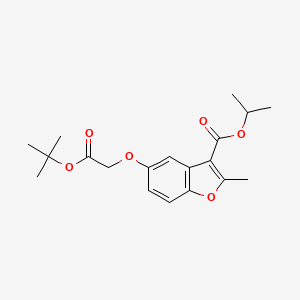

Isopropyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups including an isopropyl group, a tert-butoxy group, a furan ring, and a carboxylate ester. These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tert-butoxy and isopropyl groups are both bulky and could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. For example, the ester could undergo hydrolysis, the furan ring could participate in electrophilic aromatic substitution, and the tert-butoxy group could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and the nonpolar isopropyl and tert-butoxy groups could give the compound both polar and nonpolar characteristics .科学的研究の応用

Steric Effects and Conformational Analysis

- Isopropyl groups, like in isopropylbenzoic acids, have been studied for their steric effects on the formation and properties of compounds. For example, they influence the enthalpies of formation, acidities, and IR spectra in different solvents (Fiedler et al., 1999).

Synthesis and Chemical Transformation

- Research on the synthesis of related compounds, like Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate, highlights the chemical reactivity and potential applications of isopropyl and tert-butoxy groups in creating novel molecules (Yavari et al., 2003).

Decomposition and Reactivity Studies

- Studies on the decomposition of peroxybenzoic acid in solutions like isopropyl alcohol provide insights into the reactivity of isopropyl groups under various conditions (TokumaruKatsumi et al., 1962).

Advanced Synthesis Techniques

- Advanced synthesis processes, such as the creation of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester, demonstrate the complex chemical reactions possible with isopropyl and tert-butoxy groups (Pan et al., 2015).

Pharmacological Applications

- The pharmacological potential of related compounds, such as in the synthesis of β-adrenergic blocking agents using isopropyl groups, shows the relevance of these chemical groups in developing therapeutic agents (Jindal et al., 2003).

Molecular Structure and Characterization

- Research on compounds like isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate emphasizes the importance of molecular structure analysis, spectral properties, and crystallography in understanding the applications of these chemical groups (Sharma et al., 2022).

Electronic Structure and Conductivity

- Investigations into the electronic structure and conductivity of compounds with bulky substituents like isopropyl groups offer insights into their applications in molecular electronics and organic semiconductors (Filatre-Furcate et al., 2016).

作用機序

Target of Action

Similar compounds, such as tert-butoxy alkanols, have been studied for their potential as oxygenated additives for motor gasoline .

Mode of Action

It’s worth noting that compounds with tert-butoxy groups have been used in peptide synthesis . They can undergo reactions such as protodeboronation , which involves the removal of a boron group from a molecule, and ring-opening polymerization , a process that forms a polymer by opening and polymerizing cyclic monomers.

Biochemical Pathways

It’s known that compounds with tert-butoxy groups can be involved in the synthesis of peptides and the formation of polyacids . These processes can have downstream effects on various biochemical pathways, including those involved in protein synthesis and degradation.

Pharmacokinetics

It’s known that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially affect the bioavailability of the compound.

Result of Action

Given its potential use in peptide synthesis , it could potentially influence the structure and function of proteins within cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds, such as boronic acids and their esters, can be affected by the presence of water . Additionally, the reaction conditions, such as temperature and pH, can influence the efficiency of reactions involving this compound .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards would depend on the properties of the compound, such as its toxicity, flammability, and reactivity .

将来の方向性

特性

IUPAC Name |

propan-2-yl 2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-11(2)23-18(21)17-12(3)24-15-8-7-13(9-14(15)17)22-10-16(20)25-19(4,5)6/h7-9,11H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDOXJZGKCHJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)(C)C)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide](/img/structure/B2473379.png)

![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2473385.png)

![cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2473386.png)

![N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2473388.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2473394.png)

![1-[4-(Trifluoromethyl)benzoyl]azepane](/img/structure/B2473396.png)

![3-[[1-(Cyclohexylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2473400.png)